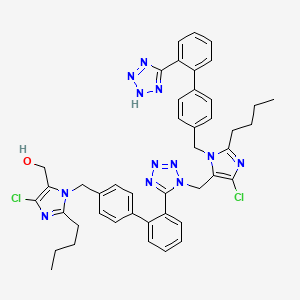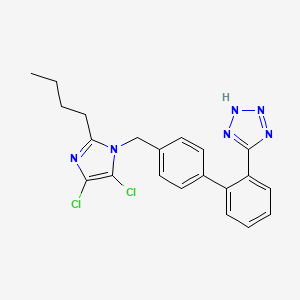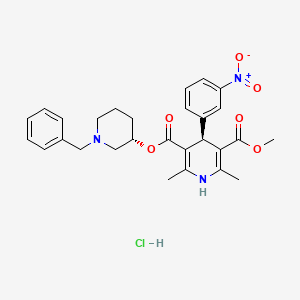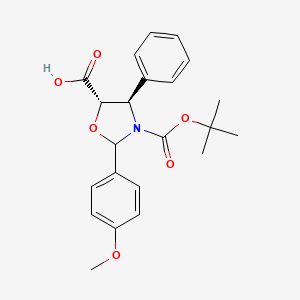
Impureza 15 de Cabazitaxel
Descripción general
Descripción
an impurity of cabazitaxel
Aplicaciones Científicas De Investigación
Formulaciones Farmacéuticas
La Impureza 15 de Cabazitaxel se utiliza en el desarrollo de formulaciones farmacéuticas que están sustancialmente libres de polisorbatos y aceite de ricino polietoxilado {svg_1}. Estas formulaciones incluyen cabazitaxel como ingrediente activo y pueden utilizar solubilizantes como glycofurol o etanol. La ausencia de polisorbatos y aceite de ricino polietoxilado puede potencialmente reducir las reacciones de hipersensibilidad, lo que hace que el fármaco sea más seguro para los pacientes.
Patrón de Referencia para Pruebas de Laboratorio
Este compuesto sirve como patrón de referencia para las pruebas de laboratorio prescritas en la Farmacopea Europea {svg_2}. Se utiliza para garantizar la calidad y la consistencia de los productos farmacéuticos que contienen cabazitaxel, lo cual es crucial para mantener altos estándares en la producción y distribución de medicamentos.
Sistemas de Administración de Medicamentos a Nanoescala
Se han realizado investigaciones sobre el uso de la this compound en formulaciones de profármacos a nanoescala, biocompatibles y anfifilicas {svg_3}. Estos sistemas avanzados de administración de fármacos tienen como objetivo mejorar la biodisponibilidad y la eficacia terapéutica del cabazitaxel, particularmente en el tratamiento del cáncer de próstata resistente a las hormonas.
Mecanismo De Acción
Target of Action
Cabazitaxel Impurity 15, also known as (4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid, primarily targets microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .
Mode of Action
As a second-generation semisynthetic microtubule inhibitor, Cabazitaxel stabilizes microtubules and induces tumor cell death . It achieves this by preventing the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . Additionally, Cabazitaxel has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier compared to other taxanes like paclitaxel and docetaxel .
Biochemical Pathways
Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase-anaphase transition, leading ultimately to cell death . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Cabazitaxel exhibits linear pharmacokinetics and has a terminal elimination half-life comparable with that of docetaxel . These findings support dosing as a single infusion in three-week treatment cycles . Dose-ranging studies have recommended doses of 20 or 25 mg/m^2 every three weeks .
Result of Action
The primary result of Cabazitaxel’s action is the induction of tumor cell death . It has shown antitumor activity in patients with advanced cancer and chemotherapy failure (including taxane failure) . Objective antitumor response rates of up to 24% and sustained tumor stabilizations have been observed .
Action Environment
The efficacy and safety of Cabazitaxel can be influenced by the patient’s hepatic function . In patients with mild or moderate hepatic impairment, the dose-limiting hematologic toxicity was neutropenia (including febrile neutropenia), usually controllable with colony-stimulating factor/granulocyte-colony stimulating factor support .
Propiedades
IUPAC Name |
(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWUXLRSKRKFZ-YTYFACEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




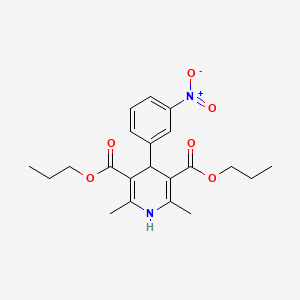
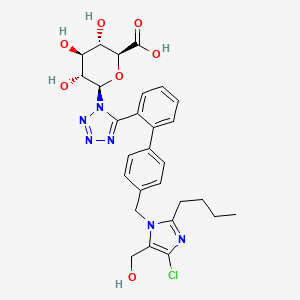
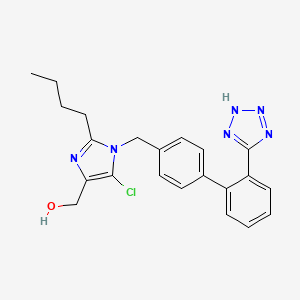
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)
